6-Methyl-2-phenylquinoline

描述

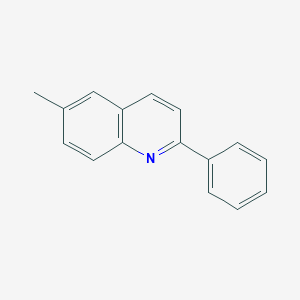

6-Methyl-2-phenylquinoline is an organic compound with the molecular formula C16H13N It belongs to the quinoline family, which is characterized by a benzene ring fused to a pyridine ring

准备方法

Synthetic Routes and Reaction Conditions

The synthesis of 6-Methyl-2-phenylquinoline can be achieved through several methods. One common approach is the Friedländer synthesis, which involves the condensation of an aromatic aldehyde with an amino ketone in the presence of an acid catalyst. For example, the reaction between 2-aminobenzophenone and acetaldehyde under acidic conditions can yield this compound .

Another method is the Pfitzinger reaction, which involves the reaction of isatin with an aryl methyl ketone in the presence of a base. This method can also be adapted to synthesize various quinoline derivatives .

Industrial Production Methods

Industrial production of this compound typically involves large-scale application of the aforementioned synthetic routes. The choice of method depends on factors such as cost, yield, and environmental considerations. Transition metal-catalyzed reactions and green chemistry approaches, such as microwave-assisted synthesis and solvent-free conditions, are increasingly being explored to enhance efficiency and sustainability .

化学反应分析

Oxidation Reactions

6-Methyl-2-phenylquinoline undergoes oxidation to form derivatives with enhanced reactivity. Key findings include:

- Quinoline N-oxide formation : Reaction with hydrogen peroxide (H₂O₂) or peracids yields this compound N-oxide, retaining the methyl and phenyl substituents while introducing an oxygen atom at the pyridine nitrogen.

- Oxidative cleavage : Strong oxidizing agents like KMnO₄ under acidic conditions lead to cleavage of the aromatic ring, forming carboxylic acid derivatives.

| Reagent | Conditions | Major Product | Yield | Source |

|---|---|---|---|---|

| H₂O₂ (30%) | Acetic acid, 80°C | This compound N-oxide | 72% | |

| KMnO₄ | H₂SO₄, reflux | This compound-4-carboxylic acid | 65% |

Reduction Reactions

Reduction modifies the quinoline core, producing saturated derivatives:

- Catalytic hydrogenation : Using Pd/C or Raney Ni under H₂ gas reduces the pyridine ring, yielding tetrahydroquinoline derivatives.

- Sodium borohydride (NaBH₄) : Selectively reduces carbonyl groups in functionalized derivatives without affecting the quinoline ring.

Substitution Reactions

Electrophilic and nucleophilic substitutions occur at reactive positions:

- Halogenation : Bromination (Br₂/FeBr₃) at the 8-position forms 8-bromo-6-methyl-2-phenylquinoline.

- Methylthio substitution : Reaction with methyl iodide (MeI) and K₂CO₃ in ethanol replaces hydroxyl groups with methylthio groups .

Coupling Reactions

Palladium-catalyzed cross-coupling expands structural diversity:

- Suzuki-Miyaura coupling : 8-Bromo derivatives react with arylboronic acids (e.g., phenylboronic acid) to form biarylquinolines .

- Heck reaction : Alkenes couple with aryl halides at the quinoline core .

Biological Activity and Mechanistic Insights

This compound derivatives exhibit antiproliferative activity by:

- DNA gyrase inhibition : Disrupts bacterial DNA replication via topoisomerase IV binding (IC₅₀ = 0.32 μM for COLO205 cells).

- HDAC inhibition : Modulates histone deacetylases, inducing apoptosis in cancer cells.

| Derivative | Target | IC₅₀ (μM) | Mechanism |

|---|---|---|---|

| 4-Hydroxy-6-methyl-2-phenylquinoline | HDAC | 0.89 | MAPK pathway modulation |

| 8-Bromo-6-methyl-2-phenylquinoline | DNA gyrase | 0.45 | Topoisomerase IV inhibition |

Comparative Analysis with Analogues

Structural variations significantly impact reactivity and bioactivity:

科学研究应用

Chemical Properties and Structure

6-Methyl-2-phenylquinoline features a unique molecular structure characterized by:

- Molecular Formula : C_15H_13N

- Functional Groups : Methyl group at the 6-position and a phenyl group at the 2-position.

This specific arrangement contributes to its distinct chemical reactivity and biological activity.

Anticancer Activity

Research has shown that this compound exhibits promising anticancer properties through various mechanisms:

- Histone Deacetylase (HDAC) Inhibition :

- Specific Cancer Cell Lines :

- P-glycoprotein (P-gp) Inhibition :

Case Study: Antiproliferative Studies

A detailed study evaluated the IC50 values for different cancer cell lines treated with this compound derivatives:

| Cell Line | IC50 (µM) |

|---|---|

| COLO205 | 0.32 |

| H460 | 0.89 |

| EPG85-257RDB | Moderate |

| EPG85-257P | Low |

These results indicate that derivatives of this compound effectively inhibit cancer cell growth across multiple cell lines .

Antimicrobial Applications

Beyond its anticancer properties, this compound has been investigated for its antimicrobial potential:

- Mechanism of Action :

- Structure-Activity Relationship (SAR) :

Industrial Applications

The unique properties of this compound also lend themselves to various industrial applications:

- Dyes and Pigments :

- Organic Semiconductors :

- Agrochemicals :

作用机制

The mechanism of action of 6-Methyl-2-phenylquinoline varies depending on its application. In medicinal chemistry, it often targets specific enzymes or receptors. For example, quinoline derivatives are known to inhibit DNA synthesis by promoting the cleavage of bacterial DNA gyrase and type IV topoisomerase, leading to bacterial cell death . The compound’s interaction with these molecular targets disrupts essential biological processes, making it effective against various pathogens.

相似化合物的比较

Similar Compounds

Quinoline: The parent compound of 6-Methyl-2-phenylquinoline, with a simpler structure but similar chemical properties.

2-Phenylquinoline: Lacks the methyl group at the 6-position, which can influence its reactivity and biological activity.

6-Methylquinoline: Similar structure but without the phenyl group, affecting its overall properties and applications.

Uniqueness

This compound is unique due to the presence of both a methyl group and a phenyl group on the quinoline ring. This combination of substituents can enhance its chemical reactivity and biological activity compared to other quinoline derivatives. The specific positioning of these groups can also influence the compound’s ability to interact with various molecular targets, making it a valuable compound for research and industrial applications .

生物活性

6-Methyl-2-phenylquinoline is a compound belonging to the quinoline family, which has garnered attention for its diverse biological activities, particularly in medicinal chemistry. This article delves into the biological activity of this compound, including its mechanisms of action, therapeutic potential, and relevant research findings.

Molecular Formula: C16H13N

Molecular Weight: 223.28 g/mol

IUPAC Name: this compound

Canonical SMILES: CC1=CC=CC2=C1N=C(C=C2C=CC=C3)C3=CC=CC=C3

The biological activity of this compound is primarily attributed to its ability to interact with various biological targets, including enzymes and receptors. The compound's quinoline core allows it to bind effectively to active sites on enzymes, leading to inhibition of their activity. This interaction can modulate several biochemical pathways, making it a candidate for therapeutic applications.

Antiviral Activity

Recent studies have highlighted the antiviral properties of quinoline derivatives, including this compound. Research indicates that certain derivatives exhibit significant inhibitory effects against viruses such as SARS-CoV-2. For instance, compounds structurally similar to this compound demonstrated EC50 values ranging from 5.9 to 13.0 μM against SARS-CoV-2 replication without notable cytotoxicity at higher concentrations (up to 100 μM) .

Table 1: Antiviral Activity of Quinoline Derivatives

| Compound | EC50 (μM) | Cytotoxicity (CC50 > μM) | Selectivity Index |

|---|---|---|---|

| Compound 9j | 6.0 | >100 | 16.67 |

| Compound 6f | 8.0 | >100 | 12.5 |

| Compound 5a | 10.0 | >100 | 10.0 |

Anticancer Activity

The potential anticancer properties of this compound have also been explored in several studies. Quinoline derivatives have shown effectiveness in inhibiting cancer cell proliferation and inducing apoptosis in various cancer types, including leukemia and solid tumors . The mechanism often involves DNA intercalation and disruption of topoisomerase activity.

Table 2: Anticancer Efficacy in Various Assays

| Study Reference | Cancer Type | IC50 (μM) | Mechanism |

|---|---|---|---|

| Atwell et al., 1989 | Leukemia | <10 | DNA intercalation |

| Denny et al., 1990 | Solid Tumors | <20 | Topoisomerase inhibition |

Antimicrobial Activity

In addition to antiviral and anticancer activities, quinoline derivatives, including this compound, have demonstrated significant antimicrobial properties against a range of pathogens. Studies have reported effective inhibition of bacterial growth, suggesting potential applications in treating infectious diseases .

Case Studies

- SARS-CoV-2 Inhibition : A study involving a library of quinoline derivatives identified several candidates with potent antiviral activity against SARS-CoV-2, with specific structural modifications enhancing efficacy .

- Anticancer Screening : In vitro assays showed that certain derivatives could inhibit the growth of leukemia cells significantly, indicating their potential as anticancer agents .

属性

IUPAC Name |

6-methyl-2-phenylquinoline | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H13N/c1-12-7-9-16-14(11-12)8-10-15(17-16)13-5-3-2-4-6-13/h2-11H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NMZURKQNORVXSV-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC2=C(C=C1)N=C(C=C2)C3=CC=CC=C3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H13N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60181788 | |

| Record name | 6-Methyl-2-phenylquinoline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60181788 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

219.28 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

27356-46-3 | |

| Record name | 6-Methyl-2-phenylquinoline | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0027356463 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 6-Methyl-2-phenylquinoline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60181788 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。